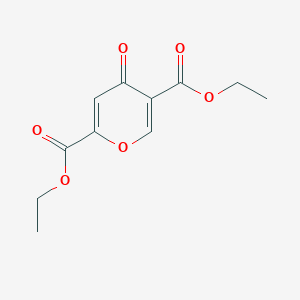

diethyl 4-oxo-4H-pyran-2,5-dicarboxylate

Beschreibung

Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate is a heterocyclic compound featuring a pyran (oxygen-containing six-membered ring) core substituted with two ethoxycarbonyl groups at positions 2 and 5 and a ketone at position 2. Its synthesis involves a Claisen condensation reaction between ethyl 2-(dimethylamino)methylene-3-oxobutanoate and diethyl oxalate in the presence of sodium hydride in tetrahydrofuran (THF), yielding the compound in improved efficiency compared to earlier methods . This compound serves as a versatile intermediate in organic synthesis, enabling access to derivatives like 4-oxo-4H-pyran-2,5-dicarboxylic acid and 4-oxo-1-phenyl-1,4-dihydropyridine-2,5-dicarboxylate, which have applications in medicinal chemistry (e.g., as enzyme inhibitors) and materials science .

Eigenschaften

CAS-Nummer |

1246616-74-9 |

|---|---|

Molekularformel |

C11H12O6 |

Molekulargewicht |

240.21 g/mol |

IUPAC-Name |

diethyl 4-oxopyran-2,5-dicarboxylate |

InChI |

InChI=1S/C11H12O6/c1-3-15-10(13)7-6-17-9(5-8(7)12)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |

InChI-Schlüssel |

RNIVGJYWHHSMKA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=O)C(=CO1)C(=O)OCC |

Kanonische SMILES |

CCOC(=O)C1=CC(=O)C(=CO1)C(=O)OCC |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate can be synthesized by condensing ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride . This method is considered an improvement over previous procedures due to its simplicity, efficiency, and the availability of starting materials .

The chemical properties of c-pyrone-2,5-dicarboxylates, including this compound, have not been extensively investigated . Research has focused on exploring its reactivity to obtain biologically interesting derivatives. Hydrolysis of this compound under mild conditions yields isochelidonic acid, while refluxing in dilute hydrochloric acid produces comanic acid . this compound reacts with piperidine to produce an enaminone, which can be further reacted with water .

Biological and Medicinal Chemistry Applications

4H-pyrans and their derivatives have garnered interest as versatile scaffolds with diverse biological activities .

Esters of 4 H-pyran-3,5-dicarboxylate are used for the inhibition of HIV-1 proteases .

Related compounds, such as dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, have shown potential in medicinal chemistry and drug synthesis. Specifically, they can be used in the production of dolutegravir, an antiretroviral medication for treating HIV. These compounds can act as inhibitors of cytochrome P450 enzymes, influencing the metabolism of other drugs.

Building Block in Synthesis

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Diethyl Pyrrole-2,5-Dicarboxylate

Structural Features: Contains a pyrrole ring (five-membered, nitrogen-containing) with ethoxycarbonyl groups at positions 2 and 3. Synthesis: Prepared via heterocyclic transformations, such as unexpected cyclization reactions, with moderate yields . Key Differences: The pyrrole core introduces distinct electronic properties compared to the pyran system, influencing reactivity in cross-coupling reactions and hydrogen-bonding patterns in crystal structures .

Diethyl 1,4-Dihydropyridine-3,5-Dicarboxylates

Structural Features: Partially saturated six-membered rings with two ethoxycarbonyl groups at positions 3 and 5. Substituents at position 4 vary (e.g., aryl, halogenated aryl). Synthesis: Typically synthesized via Hantzsch reactions involving aldehydes, aminocrotonates, and diketones under acidic conditions . Applications:

- Hypertension Treatment : Derivatives like diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate act as calcium channel blockers, analogous to nifedipine .

- Antimicrobial Activity : Compounds such as diethyl 4-(4-chlorophenyl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit potent antifungal properties .

Key Differences : The 1,4-dihydropyridine ring’s reduced state enhances electron density, favoring redox-mediated biological activity, unlike the aromatic pyran system .

Diethyl Pyridazine-4,5-Dicarboxylate Derivatives

Structural Features: Six-membered pyridazine ring (two adjacent nitrogen atoms) with dicarboxylate substituents. Synthesis: Generated via Sonogashira cross-coupling reactions, e.g., conversion to diethyl 3-(3-hydroxy-1-propynyl)pyridazine-4,5-dicarboxylate under Pd catalysis . Applications: Serve as intermediates in synthesizing bioactive molecules, leveraging pyridazine’s electron-deficient nature for nucleophilic substitutions . Key Differences: The dual nitrogen atoms in pyridazine increase polarity and hydrogen-bonding capacity compared to pyran derivatives, influencing solubility and intermolecular interactions .

Sulfur-Containing Analogs (Thiophene/Thiopyran Derivatives)

Structural Features : Thiophene (five-membered, sulfur-containing) or thiopyran (six-membered, sulfur-containing) cores with dicarboxylate groups.

Examples :

- Diethyl 2,5-diaminothiophene-3,4-dicarboxylate .

- Diethyl 2,6-dimercapto-4-oxo-4H-thiopyran-3,5-dicarboxylate . Applications: Explored in materials science due to sulfur’s electron-rich nature, which modifies conductivity and optical properties. Key Differences: Sulfur atoms impart greater aromaticity and stability compared to oxygen/nitrogen analogs, altering reactivity in electrophilic substitutions .

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency : The improved Claisen condensation method for this compound highlights advancements in yield and scalability compared to traditional routes .

- Structural Influence : The presence of heteroatoms (O, N, S) dictates reactivity and application; for instance, sulfur-containing analogs exhibit unique electronic properties advantageous in materials science .

Vorbereitungsmethoden

Overview

The most efficient and reproducible method for preparing diethyl 4-oxo-4H-pyran-2,5-dicarboxylate involves a Claisen condensation reaction. This method was developed to overcome limitations of earlier procedures that required low temperatures and complex purification steps.

Reaction Scheme Summary

Ethyl 2-(dimethylamino)methylene-3-oxobutanoate + Diethyl oxalate + NaH → Sodium salt intermediate → (acid quench) → this compound

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Claisen condensation | Reflux in THF, 5 h | 64 (salt) | Intermediate sodium salt isolated |

| Acidification and extraction | Conc. HCl, 0 °C, 30 min | 83 (diester) | Final product isolated as beige powder |

| Overall yield | 53 | Two-step approach improves yield and purity |

Source

This improved synthesis was reported by researchers at Ural Federal University and provides a practical route for large-scale preparation with better reproducibility than earlier literature methods.

Alternative Earlier Method (Less Efficient)

An earlier reported method involved the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with ethyl oxalyl chloride in the presence of hexamethyldisilazane in THF at -78 °C. However, attempts to reproduce this method resulted in poor yields and operational difficulties, making it less favorable.

Comparison with Related Pyrone Dicarboxylates Preparation

While the focus is on the 2,5-dicarboxylate, related compounds such as 4-oxo-4H-pyran-2,6-dicarboxylates have been synthesized by refluxing trioxoheptanedioic acid dialkyl esters with alcohols and hydrochloric acid. These methods are similar in concept but target different positional isomers of the pyrone ring.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Claisen condensation with diethyl oxalate | Ethyl 2-(dimethylamino)methylene-3-oxobutanoate, diethyl oxalate, NaH | Reflux in THF, acid quench at 0 °C | 53 (overall) | Simple, scalable, no chromatography | Requires preparation of starting enamine |

| Reaction with ethyl oxalyl chloride (literature method) | Ethyl 2-(dimethylamino)methylene-3-oxobutanoate, ethyl oxalyl chloride, hexamethyldisilazane | THF, -78 °C | Poor | Reported earlier method | Low yield, difficult reproducibility |

| Hydrolysis of diester to acids | This compound | Conc. HCl, room temp or reflux | 47-70 | Access to related acids | Not a direct synthesis of diester |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The compound is synthesized via cyclocondensation of diethyl oxalacetate with diketene derivatives. Obydennov et al. (2013) developed an improved one-pot protocol using catalytic acetic acid under reflux, achieving yields up to 85% . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature control (80–100°C), and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the crystalline product.

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms the planar pyran ring and ester conformations .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct peaks for ester methyl/methylene groups (δ 1.2–1.4 ppm for CH₃; δ 4.2–4.4 ppm for CH₂) and the pyranone carbonyl (δ 165–170 ppm in ¹³C) .

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretching of esters and ketone) .

Q. What role does this compound play as a precursor in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate for antiviral agents (e.g., dolutegravir) via functionalization at the 4-oxo position. For example, nucleophilic substitution at C-4 with hydroxylamine derivatives generates pharmacologically active pyran-2,5-dicarboxylate analogs . Reactivity is modulated by the electron-withdrawing ester groups, which activate the pyranone ring for regioselective modifications.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), highlighting nucleophilic attack susceptibility at C-4. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets, such as HIV integrase, by modeling hydrogen bonding with the pyranone oxygen .

Q. What contradictions exist in reported reaction mechanisms for pyran-2,5-dicarboxylate derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in regioselectivity (C-4 vs. C-2 substitution) arise from solvent polarity and catalyst choice. For instance, polar aprotic solvents (DMF) favor C-4 alkylation, while protic solvents (ethanol) promote C-2 acylation. Kinetic vs. thermodynamic control can be distinguished using time-resolved ¹H NMR or HPLC monitoring .

Q. How does the compound’s solid-state packing influence its physicochemical properties?

- Methodological Answer : SC-XRD reveals intermolecular C=O···H interactions stabilizing the crystal lattice. Hirshfeld surface analysis quantifies contributions from H-bonding (≈25%) and van der Waals interactions. Differential Scanning Calorimetry (DSC) correlates melting points (≈120–125°C) with packing efficiency .

Q. What strategies enable enantioselective synthesis of chiral derivatives from this scaffold?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Cu(I)/BINAP complexes) achieves enantiomeric excess (ee) >90%. For example, copper-catalyzed allylic alkylation introduces stereocenters at C-4, validated by chiral HPLC (Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.